3-(Prop-2-YN-1-YL)pyridine
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Overview
Description
3-(Prop-2-YN-1-YL)pyridine is an organic compound featuring a pyridine ring substituted with a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-YN-1-YL)pyridine typically involves the palladium-catalyzed Sonogashira cross-coupling reaction between pyridine derivatives and alkynes . This method is favored for its efficiency and ability to produce high yields. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a cornerstone in the large-scale synthesis of similar compounds. Industrial processes would likely optimize reaction conditions to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-YN-1-YL)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides under suitable conditions.
Reduction: Reduction reactions can convert the alkyne group into alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Reagents such as halogens, organolithium, and Grignard reagents are frequently used.
Major Products
The major products formed from these reactions include pyridine N-oxides, substituted pyridines, and reduced derivatives of the alkyne group .
Scientific Research Applications
3-(Prop-2-YN-1-YL)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(Prop-2-YN-1-YL)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The molecular targets and pathways involved vary but often include key enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(Prop-2-YN-1-YL)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its alkyne group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H7N |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
3-prop-2-ynylpyridine |
InChI |
InChI=1S/C8H7N/c1-2-4-8-5-3-6-9-7-8/h1,3,5-7H,4H2 |
InChI Key |
YEIHGIZQPJBGNA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CN=CC=C1 |
Origin of Product |
United States |
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